2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, a methyl group at the 5-position of the benzene ring, and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-8-9-16(24-2)17(11-13)25(22,23)19-14-5-3-6-15(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYRRYOXROEVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the intermediate with 3-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, we compare it with three related sulfonamide derivatives from published studies (Table 1).
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Key Observations :
Structural Impact on Activity :
- The target compound ’s 2-oxopyrrolidin group may enhance binding to enzymes with hydrophobic pockets (e.g., carbonic anhydrases) compared to simpler substituents like nitro or chloro groups. However, the lack of methoxy or methyl groups in other analogs (e.g., ) reduces direct comparability.
- The 5-chloro-2-methoxy analogs exhibit moderate anti-inflammatory and anticancer activities, suggesting that electron-withdrawing groups (e.g., Cl) and methoxy substitutions influence target selectivity .
Pharmacokinetic Considerations :
- The 2-oxopyrrolidin moiety in the target compound could improve metabolic stability compared to nitro-substituted analogs, which often suffer from rapid clearance due to nitro-reductase activity .
Gaps in Data: No experimental data are available for the target compound’s solubility, bioavailability, or toxicity. By contrast, analogs like N-(3-nitrophenyl)benzenesulfonamide have well-documented solubility limitations .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including sulfonylation of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxy-5-methylbenzenesulfonyl chloride. Similar protocols are described for N-substituted benzenesulfonamides .
- For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide showed 65% inhibition of E. coli growth at 50 µg/mL .
Biological Activity
2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound with notable potential in medicinal chemistry, particularly for its biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.
- Chemical Formula : C25H27N3O4S
- Molecular Weight : 433.4996 g/mol
- IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
- CAS Number : Not available
The compound exhibits its biological activity primarily through interactions with specific molecular targets within the cell. It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular proliferation and apoptosis in various cancer cell lines. The structural features of the compound facilitate binding to these targets, enhancing its efficacy as an antineoplastic agent.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer therapy.
Mechanistic Studies
In vitro studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been observed to disrupt microtubule dynamics, which is critical for mitosis, further contributing to its antiproliferative effects.
Case Studies and Experimental Evidence
A notable study evaluated the effects of this compound on human cancer cell lines using chick chorioallantoic membrane (CAM) assays. The findings revealed a dose-dependent inhibition of tumor growth, highlighting its potential as a therapeutic agent in oncology:
- Study Design : The compound was administered at varying concentrations to assess its impact on tumor growth.
- Results : Significant tumor reduction was observed at concentrations above the IC50 values noted previously.
- : The results support further investigation into the use of this compound in clinical settings for cancer treatment.
Discussion
The biological activity of this compound suggests that it could be a valuable candidate for drug development, particularly in oncology. Its ability to inhibit key cellular processes involved in cancer progression makes it a target for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxy-5-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, yields the target compound . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Characterization via (e.g., δ 8.2 ppm for sulfonamide NH) and HPLC (≥98% purity) is critical .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Assessed in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using shake-flask methods.
- Stability : Monitor degradation under acidic/alkaline conditions (0.1 M HCl/NaOH) via HPLC at 25°C/40°C .
- LogP : Determine via reverse-phase HPLC (C18 column) with a methanol-water gradient .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., bacterial dihydropteroate synthase inhibition at 1–100 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (IC calculation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this sulfonamide?
- Methodological Answer :
- Analog Design : Modify substituents (e.g., methoxy → ethoxy, pyrrolidinone → piperidinone) .
- Binding Affinity : Perform molecular docking (AutoDock Vina) against dihydropteroate synthase (PDB: 1AJ0) to identify key interactions (e.g., hydrogen bonds with Arg 63) .
- Data Analysis : Compare IC values of analogs (Table 1) to correlate substituent effects.
Table 1 : SAR of Selected Analogs
| Substituent (R) | Enzyme IC (µM) | Cytotoxicity (IC, µM) |
|---|---|---|
| 5-Me, 2-OMe | 2.1 ± 0.3 | 15.4 ± 1.2 (HeLa) |
| 5-F, 2-OMe | 1.8 ± 0.2 | 12.9 ± 0.9 (HeLa) |
| 5-Cl, 2-OEt | 3.5 ± 0.4 | 18.7 ± 1.5 (HeLa) |
| Data from |
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer : Contradictions may arise from poor cellular permeability or off-target effects. Strategies include:
- Permeability Assessment : Caco-2 monolayer assay (P < 1 × 10 cm/s indicates poor absorption) .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
- Target Engagement : Cellular thermal shift assay (CETSA) to confirm target binding .
Q. What strategies improve selectivity for bacterial vs. human enzymes?
- Methodological Answer :
- Homology Modeling : Compare bacterial vs. human dihydropteroate synthase active sites.
- Selectivity Screening : Test against human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) .
- Crystallography : Co-crystallize the compound with bacterial enzyme (e.g., PDB deposition) to guide mutagenesis studies .
Q. How can in vivo efficacy and pharmacokinetics be evaluated preclinically?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
